Product packaging for (4-acetylphenyl) N,N-diethylcarbamate(Cat. No.:CAS No. 73747-43-0)

(4-acetylphenyl) N,N-diethylcarbamate

Cat. No.: B13761634
CAS No.: 73747-43-0
M. Wt: 235.28 g/mol
InChI Key: NVIZPUFJDGMCQI-UHFFFAOYSA-N
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Description

(4-acetylphenyl) N,N-diethylcarbamate is a chemical compound of interest in scientific research, particularly in the field of medicinal chemistry. While specific biological data for this derivative is not fully established in the public literature, its core structure is based on a well-known class of compounds. Carbamate derivatives are extensively investigated for their ability to act as enzyme inhibitors . Specifically, benzene-based carbamate compounds have demonstrated significant in vitro potential to inhibit cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in neurological research . The mechanism of action for this class typically involves carbamylation of the active site serine residue in the enzyme, leading to temporary inhibition. The structure of this compound features a carbamate functional group where the nitrogen is substituted with two ethyl groups (-N,N-diethyl). This modification is a common strategy in drug design to fine-tune the compound's electronic and steric properties, which can significantly influence its binding affinity, selectivity, and metabolic stability . The 4-acetylphenyl moiety provides a potential handle for further chemical derivatization, making this compound a valuable chemical building block for synthesizing a wider library of analogs for structure-activity relationship (SAR) studies. This product is designated For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. It is strictly not for human consumption. Researchers should handle this material with appropriate safety precautions. Refer to the relevant Safety Data Sheet (SDS) for comprehensive hazard and handling information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17NO3 B13761634 (4-acetylphenyl) N,N-diethylcarbamate CAS No. 73747-43-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

73747-43-0

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

(4-acetylphenyl) N,N-diethylcarbamate

InChI

InChI=1S/C13H17NO3/c1-4-14(5-2)13(16)17-12-8-6-11(7-9-12)10(3)15/h6-9H,4-5H2,1-3H3

InChI Key

NVIZPUFJDGMCQI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)OC1=CC=C(C=C1)C(=O)C

Origin of Product

United States

Synthetic Methodologies and Chemical Routes for 4 Acetylphenyl N,n Diethylcarbamate

Classical Carbamate (B1207046) Ester Synthesis Pathways

Traditional methods for carbamate synthesis have been the bedrock of organic chemistry for decades. These routes are characterized by their reliability and broad applicability, though they often involve hazardous reagents.

Phosgene-Mediated and Chloroformate Routes

Historically, the most common industrial method for carbamate production involves the use of phosgene (B1210022) (COCl₂) or its derivatives, such as chloroformates. nih.gov Phosgene, a highly toxic gas, reacts with an alcohol or phenol (B47542) to form a chloroformate, which is then treated with an amine to yield the desired carbamate. A more direct and somewhat safer laboratory-scale approach involves the use of a pre-formed carbamoyl (B1232498) chloride.

For the synthesis of (4-acetylphenyl) N,N-diethylcarbamate, the reaction would typically involve the nucleophilic substitution of a chlorine atom from diethylcarbamoyl chloride by the phenoxide ion of 4-hydroxyacetophenone. The reaction is generally carried out in the presence of a base to deprotonate the phenol.

Reaction Scheme: 4-Hydroxyacetophenone + Diethylcarbamoyl Chloride → this compound + HCl

Alternatives to phosgene gas, such as diphosgene (a liquid) and triphosgene (B27547) (a solid), are often used to generate phosgene in situ, mitigating some of the risks associated with handling the gaseous form. google.com These reagents can be used to first form a chloroformate from 4-hydroxyacetophenone, which is subsequently reacted with diethylamine (B46881). Another variation involves the photo-on-demand synthesis of chloroformates from an alcohol and chloroform, which can then be converted in a one-pot reaction to carbamates by the addition of an amine. organic-chemistry.org

Table 1: Key Features of Phosgene-Mediated and Chloroformate Routes
ParameterDescriptionTypical Reactants for Target Compound
ReagentsPhosgene, Diphosgene, Triphosgene, or a Carbamoyl Chloride. google.comscribd.com4-Hydroxyacetophenone, Diethylcarbamoyl Chloride
MechanismNucleophilic acyl substitution. The phenoxide attacks the electrophilic carbonyl carbon of the carbamoyl chloride.Formation of phenoxide from 4-hydroxyacetophenone, followed by attack on diethylcarbamoyl chloride.
ConditionsTypically requires a base (e.g., pyridine (B92270), triethylamine, or NaOH) and an aprotic solvent. google.comInert solvent (e.g., Dichloromethane, THF), presence of a non-nucleophilic base.
AdvantagesHigh yields, well-established, and versatile.-
DisadvantagesHigh toxicity of phosgene and related reagents. scribd.com Corrosive byproducts (HCl). nih.gov-

Isocyanate-Alcohol Additions and Related Reactions

The addition of an alcohol to an isocyanate is a fundamental and highly efficient method for forming carbamates. nih.gov This reaction is typically very clean, often proceeding without the need for a catalyst and forming no byproducts, making it an atom-economical process.

To synthesize this compound via this route, one would theoretically react 4-acetylphenyl isocyanate with diethylamine. However, the title compound is an O-aryl carbamate, meaning the connection is through the phenolic oxygen. Therefore, the correct isocyanate-based route would involve the reaction of an isocyanate with 4-hydroxyacetophenone. For the specific diethylcarbamate moiety, the reaction would be between 4-hydroxyacetophenone and diethylaminocarbonyl isocyanate, which is not a standard reagent.

A more practical application of this principle involves generating an aryl isocyanate intermediate which is then trapped by an alcohol. nih.gov For instance, palladium-catalyzed cross-coupling of an aryl halide with sodium cyanate (B1221674) can generate an aryl isocyanate in situ, which then reacts with an alcohol to form the N-aryl carbamate. nih.govacs.orgmit.edu

Table 2: General Principles of Isocyanate-Based Carbamate Synthesis
ParameterDescription
General ReactionR-N=C=O (Isocyanate) + R'-OH (Alcohol/Phenol) → R-NH-CO-OR' (Carbamate)
MechanismNucleophilic addition of the hydroxyl group to the electrophilic carbon of the isocyanate group.
CatalysisOften proceeds without a catalyst, but can be accelerated by bases (e.g., tertiary amines) or organometallic compounds (e.g., tin catalysts).
AdvantagesHigh atom economy, often high-yielding and clean reactions. nih.gov
Applicability to TargetWould require the reaction of 4-hydroxyacetophenone with a suitable isocyanate precursor, which is less direct than the chloroformate route.

Curtius Rearrangement Derived Approaches

The Curtius rearrangement is a powerful transformation that converts a carboxylic acid into an isocyanate via an acyl azide (B81097) intermediate. nih.govwikipedia.org The isocyanate can then be trapped in situ with an alcohol or phenol to afford the corresponding carbamate. acs.orgorgsyn.org This method avoids the direct handling of toxic isocyanates.

The process begins with the conversion of a carboxylic acid to an acyl azide. This is often achieved using reagents like diphenylphosphoryl azide (DPPA) or by reacting an acyl chloride with sodium azide. orgsyn.orgthieme-connect.com The acyl azide, upon heating, undergoes a concerted rearrangement, losing nitrogen gas to form an isocyanate. wikipedia.org If this is performed in the presence of an alcohol, the carbamate is formed in a one-pot procedure. thieme-connect.comorganic-chemistry.org

For the synthesis of an O-aryl carbamate like this compound, this route is less direct as it naturally produces N-aryl carbamates. The classical Curtius rearrangement would start from an aromatic carboxylic acid to form an N-aryl carbamate. acs.org

Table 3: Characteristics of the Curtius Rearrangement for Carbamate Synthesis
StepDescriptionKey Reagents
1. Acyl Azide FormationA carboxylic acid derivative is converted to an acyl azide. nih.govSodium azide (NaN₃) with an acyl chloride; or DPPA with a carboxylic acid. thieme-connect.com
2. RearrangementThermal or photochemical decomposition of the acyl azide to an isocyanate with loss of N₂ gas. wikipedia.orgHeat or UV light.
3. TrappingThe isocyanate intermediate is trapped by a nucleophile (e.g., an alcohol) to form the carbamate. orgsyn.orgAlcohol or phenol as solvent or co-reagent.
AdvantagesVersatile, allows for one-pot synthesis from carboxylic acids, avoids handling of isocyanates. thieme-connect.com
DisadvantagesInvolves potentially explosive azide intermediates. orgsyn.org

Modern and Green Synthesis Strategies

Recent research has focused on developing safer and more environmentally friendly methods for carbamate synthesis, moving away from toxic reagents like phosgene and minimizing waste.

Carbon Dioxide (CO₂) Utilization in Carbamate Formation

Using carbon dioxide as a C1 feedstock is a highly attractive green chemistry approach for carbamate synthesis. researchgate.net CO₂ is abundant, inexpensive, non-toxic, and renewable. These methods typically involve the reaction of CO₂, an amine, and an alcohol or an alkylating agent.

One common strategy is the three-component coupling of an amine (like diethylamine), CO₂, and an electrophile (like an alkyl halide). organic-chemistry.orgacs.orgnih.gov The amine first reacts with CO₂ to form a carbamic acid or carbamate salt, which is then alkylated. For the synthesis of this compound, this would involve reacting diethylamine and CO₂ to form a diethylcarbamate anion, followed by reaction with a suitable 4-acetylphenyl electrophile.

A more direct route involves the dehydrative condensation of an amine, an alcohol (in this case, 4-hydroxyacetophenone), and CO₂. This reaction often requires a catalyst and a method to remove the water formed during the reaction to drive the equilibrium towards the product.

Table 4: CO₂-Based Synthesis of Carbamates
ApproachDescriptionTypical Conditions
Three-Component CouplingReaction of an amine, CO₂, and an alkylating agent (e.g., alkyl halide). nih.govPresence of a base (e.g., DBU, Cs₂CO₃), often catalyzed. organic-chemistry.orgacs.org
Dehydrative CondensationDirect reaction of an amine, an alcohol/phenol, and CO₂. Requires catalysts and often a dehydrating agent or conditions to remove water.
AdvantagesUtilizes a renewable and non-toxic C1 source, avoids phosgene, aligns with green chemistry principles. researchgate.netnih.gov
ChallengesThermodynamic stability and kinetic inertness of CO₂ often necessitate catalysts or forcing conditions. nih.govresearchgate.net

Catalytic Approaches (e.g., Transition Metal and Organocatalysis)

Catalysis offers a powerful tool for developing efficient and selective carbamate syntheses under mild conditions. Both transition metals and small organic molecules (organocatalysts) have been successfully employed.

Transition Metal Catalysis: Various transition metals, including palladium, nickel, iron, and copper, have been shown to catalyze carbamate formation. nih.govrsc.org For example, palladium-catalyzed cross-coupling reactions can form N-aryl carbamates from aryl halides or triflates and sodium cyanate, with an alcohol trapping the in situ generated isocyanate. acs.orgorganic-chemistry.org Nickel-catalyzed amination of aryl carbamates has also been reported, showcasing the utility of these compounds as synthetic intermediates. rsc.org Iron-pincer complexes can catalyze the dehydrogenative synthesis of carbamates from formamides and alcohols, proceeding through a transient isocyanate intermediate. acs.org

Organocatalysis: Organocatalysis has emerged as a significant area in green chemistry, avoiding the use of potentially toxic or expensive metals. arkat-usa.org Carbamate esters themselves can act as organocatalysts in certain reactions. arkat-usa.orgresearchgate.net For the synthesis of carbamates, organocatalysts are often employed in CO₂ fixation strategies. For instance, strong non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can catalyze the reaction between amines, CO₂, and alkyl halides. organic-chemistry.orgchemistryviews.org This approach offers a metal-free route to carbamates under mild conditions. nih.gov

Table 5: Overview of Catalytic Approaches to Carbamate Synthesis
Catalyst TypeExample ReactionKey Features
Transition MetalPalladium-catalyzed coupling of aryl halides, NaOCN, and alcohols. acs.orgmit.eduHigh efficiency, broad substrate scope, but can involve expensive or toxic metals.
OrganocatalysisDBU-catalyzed three-component reaction of amine, CO₂, and alkyl halide. organic-chemistry.orgchemistryviews.orgMetal-free, often milder conditions, aligns with green chemistry principles. nih.gov

Mitsunobu Reaction Protocols for Carbamate Synthesis

The Mitsunobu reaction is a versatile and powerful tool in organic synthesis for the conversion of primary and secondary alcohols into a wide array of functional groups, including esters, ethers, and thioethers, with a characteristic inversion of stereochemistry. nih.govorganic-chemistry.org This dehydrative redox reaction is mediated by a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov

The reaction mechanism involves the initial formation of a phosphonium (B103445) intermediate from the reaction of triphenylphosphine and DEAD. organic-chemistry.org This intermediate then activates the alcohol's hydroxyl group, transforming it into a good leaving group. organic-chemistry.org A suitable nucleophile can then effect a substitution, completing the transformation. organic-chemistry.org For carbamate synthesis, this general principle has been adapted in several ways.

A notable protocol involves a one-pot synthesis from alcohols using Mitsunobu reagents in the presence of carbon dioxide and an amine. researchgate.netresearchgate.net This method is regarded as mild, chemoselective, and efficient for producing O-alkyl carbamates and, in some cases, O-aryl carbamates. researchgate.netresearchgate.net Another approach involves using carbamic acids, derived from the reaction of amines and gaseous carbon dioxide, which then react with alcohols activated by Mitsunobu reagents to form the desired carbamates. researchgate.net

The general conditions for a Mitsunobu reaction typically involve dissolving the alcohol, the nucleophile (such as a carbamic acid or an amine with CO₂), and triphenylphosphine in an appropriate solvent like tetrahydrofuran (B95107) (THF). commonorganicchemistry.comorganic-synthesis.com The mixture is often cooled to 0 °C before the dropwise addition of DEAD or DIAD. organic-synthesis.com The reaction is then allowed to warm to room temperature and stirred for several hours. organic-synthesis.com The formation of triphenylphosphine oxide as a solid byproduct is an indication of the reaction's progress. organic-synthesis.com

Table 1: General Reagents in Mitsunobu Reaction for Carbamate Synthesis

Role Reagent Example(s)
Alcohol Primary or Secondary Alcohol
Phosphine Triphenylphosphine (PPh₃)
Azodicarboxylate Diethyl azodicarboxylate (DEAD), Diisopropyl azodicarboxylate (DIAD)
Nucleophile Source Amine + Carbon Dioxide (CO₂), Carbamic Acid

Optimization of Reaction Conditions and Yield for Specific Analogues

The optimization of reaction conditions is a critical step in chemical synthesis to maximize product yield and purity while ensuring efficiency. For analogues of this compound, various parameters such as solvent, temperature, reactant stoichiometry, and catalysts are manipulated to achieve the best results.

In syntheses analogous to carbamate formation, reaction conditions are often screened to find the optimal combination. For instance, in the one-pot synthesis of N-(4-acetylphenyl)-4-chlorobenzenesulfonamide, a related compound featuring the 4-acetylphenyl moiety, various solvents were tested in the presence of pyridine as a base. The reaction between 4-chlorobenzenesulfonyl chloride and 4-aminoacetophenone yielded significantly different outcomes depending on the solvent used, highlighting the crucial role of the reaction medium. researchgate.net

Table 2: Optimization of Solvent for N-(4-acetylphenyl)-4-chlorobenzenesulfonamide Synthesis

Entry Solvent Yield (%)
1 Water 75
2 Acetone 89
3 Ethanol 80
4 Dichloromethane 85

Data derived from a study on a structurally related sulfonamide. researchgate.net

Further studies on optimizing carbamate synthesis have explored the impact of reactant ratios. In the synthesis of N,N-diethyl-m-methylbenzamide (DEET), the molar ratio of the carboxylic acid to diethylamine was varied to determine the effect on yield. The results indicated an optimal ratio for achieving the highest product conversion. sld.cu

Table 3: Effect of Diethylamine Molar Ratio on DEET Synthesis Yield

Entry Molar Ratio (m-toluic acid : diethylamine) Yield (%)
1 1 : 1.5 92.54
2 1 : 2.0 94.03
3 1 : 2.5 93.12
4 1 : 3.0 93.56
5 1 : 3.5 93.22

Data from an optimization study on a related benzamide (B126) synthesis. sld.cu

Temperature is another critical parameter. For some transformations, heating is necessary to drive the reaction to completion. In the extrusive alkylation of carbamates, for example, heating the reaction of a carbamate with TMSI in acetonitrile (B52724) to reflux resulted in a clean conversion to the desired intermediate. nih.gov Similarly, increasing the temperature from room temperature to 80 °C significantly improved the yield in an amide synthesis reaction. researchgate.net The choice of base and catalyst can also be pivotal, as demonstrated in the chemoselective synthesis of aryl dithiocarbamates, where modulating the base and catalyst controlled the reaction outcome. researchgate.net These examples underscore the principle that achieving high yields for specific analogues like this compound requires a systematic investigation of reaction conditions. nih.govresearchgate.net

Investigation of Reaction Mechanisms and Chemical Reactivity

Mechanistic Studies of Carbamate (B1207046) Formation

The formation of aryl N,N-disubstituted carbamates such as (4-acetylphenyl) N,N-diethylcarbamate typically involves the reaction of a phenol (B47542) with a carbamoyl (B1232498) chloride or an isocyanate, or through transesterification. The mechanistic pathways of these reactions, particularly esterification and transesterification, have been a subject of detailed kinetic and thermodynamic investigation.

The formation of carbamates via transesterification, for instance, the reaction of an O-alkyl carbamate with an alcohol (or phenol), has been shown to follow specific kinetic profiles. Studies on analogous O-methyl-N-aryl carbamates reveal that the reaction is typically first-order with respect to the carbamate substrate in an alcoholic medium. rsc.org The reaction rate is significantly influenced by the electronic nature of the substituents on the aryl ring.

Electron-withdrawing substituents on the aromatic ring of the carbamate facilitate the reaction. rsc.org This is consistent with a mechanism where the rate-determining step involves a nucleophilic attack on the carbonyl carbon of the carbamate. The acetyl group (-COCH₃) at the para-position of the phenyl ring in this compound is a moderately strong electron-withdrawing group. This property enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thereby increasing the rate of formation through esterification or transesterification pathways. The relationship between substituent electronic effects and reaction rates is often described by the Hammett equation. rsc.org

Table 1: Effect of Aromatic Substituents on the Relative Rate of Carbamate Transesterification This table illustrates the general principle that electron-withdrawing groups (EWGs) accelerate the reaction, while electron-donating groups (EDGs) slow it down, based on findings from related N-aryl carbamates. rsc.org

Substituent at para-positionElectronic EffectExpected Relative Rate
-NO₂Strong EWGFastest
-COCH₃Moderate EWGFast
-ClWeak EWGModerate
-HNeutralBaseline
-CH₃Weak EDGSlow
-OCH₃Strong EDGSlowest

Catalysts play a crucial role in directing and accelerating carbamate formation. In transesterification reactions, alkoxide catalysts are commonly employed. rsc.org The mechanistic pathway in the presence of an alkoxide, such as sodium ethoxide, involves the alkoxide ion acting as a potent nucleophile. It directly attacks the electrophilic carbonyl carbon of the carbamate. rsc.org This leads to the formation of a tetrahedral intermediate, which then collapses to yield the new carbamate and displace the original alkoxy group. The catalyst is regenerated in the process, allowing it to participate in multiple reaction cycles. The choice of catalyst can significantly influence reaction selectivity and yield.

Chemical Cleavage and Hydrolytic Pathways of the Carbamate Moiety

The carbamate linkage is susceptible to cleavage under various conditions, most notably through hydrolysis. The stability of the carbamate moiety is highly dependent on the pH of the medium.

The hydrolysis of carbamates, particularly in alkaline solutions, has been investigated kinetically. For many aryl carbamates, the degradation follows a pseudo-first-order kinetic model. researchgate.net This process ultimately leads to the formation of the corresponding phenol, a secondary amine (diethylamine in this case), and carbon dioxide, which is often released as a result of the decarboxylation of an unstable carbamic acid intermediate.

The rate of hydrolysis is highly dependent on factors such as pH, temperature, and the structure of the carbamate. Activation parameters, such as the entropy of activation (ΔS≠), can provide insight into the reaction mechanism. For example, a positive activation entropy observed in the hydrolysis of some N-methylcarbamates suggests a dissociative or unimolecular mechanism in the rate-determining step. researchgate.net

Table 2: Representative Kinetic Data for Alkaline Hydrolysis of an Aryl Carbamate This table presents hypothetical data based on typical findings for carbamate hydrolysis, demonstrating the dependence of the observed rate constant on hydroxide (B78521) ion concentration. researchgate.net

[OH⁻] (mol/L)Temperature (°C)Observed Rate Constant (k_obs) (s⁻¹)
0.01251.5 x 10⁻⁵
0.05257.5 x 10⁻⁵
0.10251.5 x 10⁻⁴
0.10354.2 x 10⁻⁴

The cleavage of the carbamate bond can be catalyzed by both acids and bases, with distinct mechanisms for each.

Base-Catalyzed Cleavage: The mechanism of alkaline hydrolysis depends critically on the substitution at the nitrogen atom.

For N-monosubstituted aryl carbamates (those with a proton on the nitrogen), the reaction often proceeds via a unimolecular elimination-conjugate base (E1cB) mechanism. researchgate.net This involves a rapid, reversible deprotonation of the nitrogen by a hydroxide ion, followed by the rate-limiting elimination of the aryloxy group to form an isocyanate intermediate. This intermediate is then rapidly hydrolyzed to form an amine and carbon dioxide. researchgate.net

For N,N-disubstituted aryl carbamates like this compound, which lack a proton on the nitrogen, the E1cB pathway is not possible. Instead, hydrolysis proceeds through a bimolecular nucleophilic acyl substitution (BAc2) mechanism. In this pathway, the hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate which subsequently collapses to release the phenolate (B1203915) anion.

Acid-Catalyzed Cleavage: Under acidic conditions, the carbamate linkage is generally more stable. However, cleavage can occur, typically initiated by the protonation of the carbonyl oxygen. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. The subsequent steps involve the formation of a tetrahedral intermediate and its breakdown to yield the phenol, amine, and carbon dioxide. Studies on related compounds like dithiocarbamates show that the reaction rate is dependent on the pH, and the mechanism can involve specific acid catalysis. nih.gov

Elimination reactions are a key feature of carbamate degradation, particularly under basic conditions. As described above, the E1cB mechanism is a prominent elimination pathway for N-H containing carbamates. researchgate.netnih.gov This reaction involves the cleavage of a bond at the beta (β) position relative to the departing electron pair, leading to the formation of a new pi (π) bond (the N=C bond in the isocyanate intermediate). nih.gov

While the classic E1cB mechanism is not operative for N,N-disubstituted carbamates, the term "elimination" can still be used more broadly to describe the departure of the aryloxy leaving group from the carbonyl center in the BAc2 mechanism. Other types of elimination reactions, such as the Hofmann elimination, typically involve converting an amine into a good leaving group (a quaternary ammonium (B1175870) salt) and then using a strong base to effect an E2 elimination to form an alkene. youtube.comyoutube.com While the carbamate group itself is not a traditional substrate for a Hofmann-type elimination, the principles of using a strong base to induce elimination of a leaving group are fundamental to understanding chemical reactivity. The stability of the leaving group (the 4-acetylphenoxide ion) is a critical factor in the rate of the cleavage reaction.

Reactivity of the 4-Acetylphenyl Moiety

The 4-acetylphenyl portion of the molecule contains two principal sites of reactivity: the carbonyl group of the acetyl substituent and the aromatic ring itself. The electronic nature of the N,N-diethylcarbamate group, which is a powerful electron-donating group, significantly influences the reactivity of both sites.

The acetyl group, a ketone, is susceptible to a wide array of nucleophilic addition and condensation reactions characteristic of carbonyl compounds. The reactivity of the carbonyl carbon is influenced by the electron-donating carbamate group at the para position. This group increases the electron density on the aromatic ring, which in turn can slightly reduce the electrophilicity of the acetyl carbonyl carbon compared to unsubstituted acetophenone (B1666503). However, the acetyl group remains a key site for molecular elaboration.

Typical reactions involving the acetyl carbonyl group would include, but are not limited to:

Nucleophilic Addition: Reactions with organometallic reagents such as Grignard reagents (R-MgBr) or organolithium reagents (R-Li) would lead to the formation of tertiary alcohols.

Reduction: The carbonyl can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation can also achieve this transformation.

Condensation Reactions: Base-catalyzed aldol (B89426) condensation with other carbonyl compounds can occur, leading to the formation of α,β-unsaturated ketones. Similarly, reactions with amines can form imines or enamines.

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can convert the carbonyl group into an alkene.

While specific studies detailing these reactions on this compound are not prevalent in the reviewed literature, the expected reactivity follows these well-established pathways for aromatic ketones. The electronic contribution of the carbamate would primarily affect the reaction rates rather than the fundamental outcome of these transformations.

A paramount feature in the reactivity of this compound is the powerful directing ability of the N,N-diethylcarbamate group in ortho-metalation reactions. nih.govacs.orgwikipedia.org This process, often termed Directed ortho-Metalation (DoM), allows for the regioselective functionalization of the aromatic ring at the positions adjacent (ortho) to the carbamate group. wikipedia.orgorganic-chemistry.org

The N,N-diethylcarbamate is recognized as one of the most potent Directed Metalation Groups (DMGs). nih.govorganic-chemistry.org The mechanism involves the coordination of a strong organolithium base, typically n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), to the Lewis basic carbonyl oxygen of the carbamate. wikipedia.orgbaranlab.org This coordination brings the base into close proximity to the ortho-protons of the aromatic ring, leading to a kinetically favored deprotonation at this site. baranlab.org This process is often described by the Complex-Induced Proximity Effect (CIPE) model. baranlab.org The presence of additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can break up organolithium aggregates and enhance the rate and efficiency of the metalation. baranlab.org

The resulting ortho-lithiated species is a powerful nucleophile that can react with a wide variety of electrophiles to introduce a functional group specifically at the position ortho to the carbamate. nih.govmdpi.com

Table 1: Representative Electrophiles for Quenching in Directed ortho-Metalation (DoM) Reactions of Aryl Carbamates

Electrophile Class Specific Reagent Resulting Functional Group
Alkyl Halides Methyl iodide (CH₃I) -CH₃
Aldehydes/Ketones Benzaldehyde (C₆H₅CHO) -CH(OH)C₆H₅
Carbon Dioxide CO₂ (gas) -COOH
Disulfides Dimethyl disulfide (CH₃SSCH₃) -SCH₃
Halogenating Agents Iodine (I₂) -I
Silyl Halides Trimethylsilyl chloride ((CH₃)₃SiCl) -Si(CH₃)₃

This table presents a generalized summary of electrophiles used in DoM reactions based on literature for aryl carbamates. nih.govmdpi.com

This strategy provides a reliable and regioselective method for synthesizing polysubstituted aromatic compounds that would be difficult to access through classical electrophilic aromatic substitution, which would be directed ortho and para by the activating carbamate group. wikipedia.org

Transition State Characterization and Reaction Intermediates

The key reaction intermediate in the Directed ortho-Metalation of this compound is the ortho-lithiated aryl species. wikipedia.org This intermediate is formed through a transition state where the organolithium reagent is coordinated to the carbamate's carbonyl oxygen, facilitating the abstraction of the adjacent aromatic proton. baranlab.org

Early mechanistic studies proposed a pre-coordination complex between the organolithium reagent and the Directed Metalation Group. baranlab.org This complex then proceeds through a rate-determining deprotonation step. The stability of the resulting aryllithium intermediate is crucial for the success of the reaction. For N,N-diethylcarbamates, the lithiated intermediate is generally stable at low temperatures (e.g., -78 °C) in ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether. uwindsor.ca

It is important to note that at higher temperatures, the ortho-lithiated carbamate can undergo a rearrangement known as the anionic Fries rearrangement (or Snieckus rearrangement), yielding an ortho-hydroxy benzamide (B126) derivative. uwindsor.ca This competing pathway underscores the need for careful temperature control during DoM reactions.

While detailed computational studies and direct spectroscopic characterization of the transition states and intermediates for this compound itself are not widely available, the mechanistic framework is well-established from extensive studies on related aryl O-carbamate systems. nih.gov The general consensus points to a concerted metalation-deprotonation mechanism, highlighting the crucial role of the carbamate in organizing the transition state assembly for regioselective C-H activation.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen framework.

The ¹H and ¹³C NMR spectra provide the initial and most crucial data for structural assignment. The predicted chemical shifts are based on the analysis of similar functional groups and substitution patterns on aromatic rings.

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The aromatic protons are predicted to form an AA'BB' system, characteristic of a 1,4-disubstituted benzene (B151609) ring, appearing as two distinct doublets. The acetyl group's methyl protons will present as a sharp singlet, while the N,N-diethyl groups will exhibit a quartet and a triplet due to spin-spin coupling between the methylene (B1212753) and methyl protons.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. Two separate signals are anticipated in the carbonyl region, corresponding to the ketone and the carbamate (B1207046) carbonyl carbons. oregonstate.edu The aromatic ring will show four distinct signals: two for the carbons bearing substituents and two for the protonated carbons. The acetyl methyl carbon and the two carbons of the ethyl groups will also have characteristic chemical shifts.

Predicted ¹H NMR Data for (4-acetylphenyl) N,N-diethylcarbamate (in CDCl₃)

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Ar-H (ortho to C=O) ~7.95 Doublet ~8.5
Ar-H (ortho to O) ~7.20 Doublet ~8.5
-N(CH₂CH₃)₂ ~3.40 Quartet ~7.1
-C(O)CH₃ ~2.60 Singlet N/A

Predicted ¹³C NMR Data for this compound (in CDCl₃)

Carbon Atom Predicted Chemical Shift (δ, ppm)
-C(O)CH₃ (Ketone) ~197.0
-OC(O)N- (Carbamate) ~153.0
Ar-C (C-O) ~154.0
Ar-C (C-C=O) ~135.0
Ar-CH (ortho to C=O) ~129.5
Ar-CH (ortho to O) ~121.0
-N(CH₂CH₃)₂ ~42.0
-C(O)CH₃ ~26.5

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from 1D spectra and confirming the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment would primarily show a correlation between the methylene protons (~3.40 ppm) and the methyl protons (~1.25 ppm) of the ethyl groups, confirming their direct scalar coupling.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. It would be used to definitively link each proton signal in the table above to its corresponding carbon signal.

A correlation from the acetyl methyl protons (~2.60 ppm) to the ketone carbonyl carbon (~197.0 ppm) and the adjacent aromatic carbon (~135.0 ppm).

Correlations from the aromatic protons (~7.95 ppm) to the ketone carbonyl carbon (~197.0 ppm).

Correlations from the methylene protons of the ethyl groups (~3.40 ppm) to the carbamate carbonyl carbon (~153.0 ppm). mdpi.com

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

IR and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups. researchgate.net

The IR and Raman spectra of this compound would be dominated by the stretching vibrations of its functional groups. The most notable feature would be the presence of two distinct carbonyl (C=O) stretching bands. The ketone carbonyl typically absorbs at a lower wavenumber than the carbamate carbonyl.

Predicted Vibrational Frequencies for this compound

Functional Group Vibration Mode Predicted Frequency (cm⁻¹) Expected Intensity (IR)
Ketone C=O Stretch ~1685 Strong
Carbamate C=O Stretch ~1715 Strong
Aromatic C=C Stretch ~1600, ~1500 Medium-Strong
C-O Stretch ~1200-1250 Strong
C-N Stretch ~1260-1350 Medium

The ketone C=O stretch is expected around 1685 cm⁻¹, a typical value for aryl ketones. researchgate.netproprep.comchemicalbook.com The carbamate C=O stretch is anticipated at a higher frequency, around 1715 cm⁻¹. Aromatic C=C stretching vibrations would appear in the 1500-1600 cm⁻¹ region. researchgate.net Strong absorptions corresponding to the C-O and C-N stretching modes are also expected.

While detailed conformational analysis typically requires advanced computational studies, variations in the fingerprint region of the IR and Raman spectra (below 1500 cm⁻¹) can sometimes provide insights into the rotational isomerism of the molecule, particularly concerning the orientation of the carbamate group relative to the phenyl ring. However, without experimental data or theoretical calculations, specific conformational assignments cannot be made.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight of a compound and offers structural clues based on its fragmentation pattern under ionization. libretexts.org

For this compound (Molecular Formula: C₁₃H₁₇NO₃), the exact molecular weight is 235.12 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z = 235.

The fragmentation is predicted to follow pathways characteristic of both acetophenones and aryl carbamates.

Alpha-Cleavage: A primary fragmentation pathway for acetophenones is the cleavage of the bond between the carbonyl carbon and the methyl group, resulting in the loss of a methyl radical (•CH₃, 15 Da). This would produce a highly stable acylium ion at m/z = 220. asdlib.orgchegg.com An alternative alpha-cleavage would be the loss of the acetyl group (43 Da) to give a fragment at m/z = 192. asdlib.orgmsu.edu

Carbamate Fragmentation: Carbamates are known to undergo characteristic fragmentations. A key pathway involves the loss of carbon dioxide (CO₂, 44 Da). nih.gov Another common fragmentation is the cleavage of the ester C-O bond.

Predicted Key Fragments in the Mass Spectrum of this compound

m/z Predicted Fragment Ion
235 [M]⁺ (Molecular Ion)
220 [M - CH₃]⁺
192 [M - COCH₃]⁺
163 [M - N(C₂H₅)₂]⁺
135 [HOC₆H₄C(O)CH₃]⁺ (from rearrangement)
105 [C₆H₅CO]⁺

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a critical technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio to a very high degree of accuracy. For this compound, this analysis would be expected to yield a highly accurate mass measurement, confirming its elemental composition of C13H17NO3. However, a thorough search of existing scientific literature and spectral databases did not yield any specific HRMS data for this compound.

Mechanistic Interpretation of Fragmentation Pathways

The study of fragmentation pathways in mass spectrometry provides valuable insights into the structural connectivity of a molecule. Upon ionization, this compound would be expected to break apart in a predictable manner, with the resulting fragment ions revealing information about its constituent functional groups—the acetylphenyl group and the N,N-diethylcarbamate moiety. Common fragmentation patterns would likely involve cleavage at the ester and amide linkages. Despite the theoretical predictability of these pathways, no published experimental studies detailing the specific fragmentation patterns of this compound under various ionization conditions (such as electron impact or electrospray ionization) could be located.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous information about the molecular geometry, conformation, and intermolecular interactions of this compound.

Bond Lengths, Bond Angles, and Torsional Angles

A crystallographic analysis would yield precise measurements for all bond lengths, bond angles, and torsional angles within the molecule. This data is fundamental to understanding the molecule's conformation and electronic structure. For instance, the planarity of the phenyl ring and the geometry around the carbamate nitrogen atom would be explicitly defined. At present, no crystallographic data has been published for this compound, and therefore, no experimental data tables for these parameters can be presented.

Computational Chemistry and Theoretical Investigations

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules. By simulating the atomic motions over time, MD provides a detailed picture of molecular flexibility, conformational changes, and interactions with the surrounding environment, such as a solvent.

For a molecule like (4-acetylphenyl) N,N-diethylcarbamate, MD simulations can elucidate the dynamic interplay between its functional groups. Simulations typically involve placing the molecule in a simulation box, often with solvent molecules like water, and then solving Newton's equations of motion for every atom in the system. This generates a trajectory that describes how the positions and velocities of the atoms evolve over time. Analysis of these trajectories reveals key information about the molecule's structural dynamics and thermodynamics. While specific MD studies on this compound are not prevalent in published literature, the methodology has been extensively applied to other carbamates, particularly in the context of their interaction with biological systems or their role in CO2 capture. researchgate.net

The energy required to rotate around a specific bond is known as the rotational barrier. These barriers can be calculated using quantum mechanical methods, such as Density Functional Theory (DFT). By systematically changing the dihedral angle of a bond and calculating the corresponding energy, a potential energy surface can be generated. The peaks on this surface correspond to the rotational barriers.

For this compound, the rotation around the aryl-O bond and the carbamate (B1207046) C-N bond are of particular interest. The C-N bond in carbamates often has a partial double bond character, leading to a significant rotational barrier and the possibility of distinct syn and anti conformers. Theoretical calculations for related simple carbamates and amides show that these barriers can be substantial.

Table 1: Illustrative Calculated Rotational Barriers for Key Torsions in a Phenyl Carbamate Structure (Note: This data is hypothetical and based on typical values for similar functional groups, as specific experimental or calculated values for this compound are not available in the cited literature.)

Rotatable BondDihedral Angle DefinitionMethodCalculated Barrier (kJ/mol)
Aryl-OC-C-O-CDFT/B3LYP10 - 25
Carbamate C-NO-C-N-CDFT/B3LYP60 - 85
N-EthylC-N-CH2-CH3DFT/B3LYP15 - 30

The interaction of this compound with a solvent is critical to its behavior in solution. MD simulations are particularly adept at exploring solvation by explicitly modeling the solvent molecules. Solvation effects can influence the conformational preferences of the solute and mediate its interactions with other molecules. researchgate.netnih.gov

A key tool for analyzing the structure of a solvent around a solute is the Radial Distribution Function (RDF) , denoted as g(r). The RDF describes the probability of finding a particle at a distance r from a reference particle, compared to the probability expected for a completely random distribution at the same density. wikibooks.org Peaks in the RDF indicate regions of high local density, corresponding to solvation shells. nih.gov

For this compound in an aqueous solution, one could calculate the RDFs between specific atoms of the solute and the oxygen atom of water (g(r)X-O_water). For example:

g(r) around the acetyl oxygen: A sharp first peak would indicate strong hydrogen bonding between the carbonyl oxygen and water molecules.

g(r) around the carbamate oxygen: Similarly, this would reveal the extent of hydrogen bonding at the carbamate moiety.

g(r) around the phenyl ring: A broader, less defined distribution would be expected, indicating weaker hydrophobic hydration.

By integrating the first peak of the RDF, one can estimate the coordination number, which is the average number of solvent molecules in the first solvation shell. This provides a quantitative measure of the local solvent environment. mdpi.com

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that aim to predict the reactivity or other properties of a chemical based on its molecular structure. nih.gov These models establish a mathematical relationship between a set of calculated molecular descriptors and an experimentally measured property.

A QSRR study for a series of compounds related to this compound could be developed to predict a property such as reaction rate, binding affinity to a receptor, or chromatographic retention time. The first step involves calculating a wide range of molecular descriptors for each molecule in the series. These descriptors numerically encode different aspects of the molecular structure.

Molecular Descriptors are categorized based on the information they represent:

Constitutional (1D): Molecular weight, atom counts, etc.

Topological (2D): Based on the 2D graph of the molecule, describing connectivity and shape (e.g., Wiener index, Kier & Hall connectivity indices).

Geometrical (3D): Based on the 3D coordinates of the atoms (e.g., molecular surface area, volume).

Quantum Chemical (4D): Derived from quantum mechanical calculations, describing electronic properties (e.g., HOMO/LUMO energies, dipole moment, atomic charges). nih.govresearchgate.net

For carbamates, quantum chemical descriptors are often crucial. For instance, in studies predicting the toxicity of carbamate pesticides, descriptors related to the electronic character of the carbamoyl (B1232498) group, such as the Hirshfeld charge on the carbonyl carbon and the energy of the Lowest Unoccupied Molecular Orbital (LUMO), have been shown to be highly relevant. nih.govresearchgate.net The LUMO energy can indicate the susceptibility of the molecule to nucleophilic attack, a key step in the mechanism of action for many carbamates. nih.gov

Table 2: Examples of Molecular Descriptors Potentially Relevant for QSRR Studies of this compound and its Analogs

Descriptor ClassDescriptor NameDescriptionPotential Relevance
Quantum ChemicalEHOMOEnergy of the Highest Occupied Molecular OrbitalRelates to the ability to donate electrons (nucleophilicity).
Quantum ChemicalELUMOEnergy of the Lowest Unoccupied Molecular OrbitalRelates to the ability to accept electrons (electrophilicity). nih.gov
Quantum ChemicalDipole MomentMeasure of the overall polarity of the molecule.Influences intermolecular interactions and solubility.
Quantum ChemicalHirshfeld Charge on C=OCalculated partial charge on the carbonyl carbon atom.Indicates the electrophilicity of the carbonyl site for nucleophilic attack. nih.gov
GeometricalMolecular Surface AreaThe total surface area of the molecule.Relates to steric effects and interactions with solvents or receptors.
PhysicochemicalLogPThe logarithm of the octanol-water partition coefficient.A measure of hydrophobicity, crucial for bioavailability and transport.

Once the descriptors are calculated, a statistical method like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) is used to build the QSRR model. nih.gov The resulting equation can then be used to predict the reactivity of new, untested compounds that fall within the model's applicability domain.

Applications in Chemical Science and Materials Engineering

Role as a Protecting Group in Multi-Step Organic Synthesis

In the complex landscape of multi-step organic synthesis, the protection of reactive functional groups is a foundational strategy to ensure chemoselectivity. nih.govcem.com The N,N-diethylcarbamate group of (4-acetylphenyl) N,N-diethylcarbamate serves as a robust protecting group for the phenolic hydroxyl functionality. acs.org This protection is crucial when the acetyl group or other parts of a larger molecule need to undergo reactions that would be incompatible with a free phenol (B47542), such as nucleophilic additions or certain coupling reactions.

The carbamate (B1207046) linkage is notably stable under a wide range of conditions, including those that cleave other common protecting groups. wikipedia.org This stability is a key attribute that allows for its integration into complex synthetic routes where multiple, sequential transformations are required. Its primary role, however, is intrinsically linked to its function as a directed metalation group, where its ability to protect the phenol during C-C bond formation is paramount. acs.orgnih.gov

Orthogonal Protecting Group Strategies

A cornerstone of modern synthetic chemistry is the concept of orthogonal protection, where multiple protecting groups in a molecule can be removed selectively without affecting the others. nih.govub.eduresearchgate.net The N,N-diethylcarbamate group is a valuable component of such strategies due to its distinct cleavage conditions.

The deprotection of the N,N-diethylcarbamate group to regenerate the parent phenol typically requires strong basic conditions (saponification) or reductive methods. uwindsor.caacs.org This contrasts sharply with the cleavage conditions for many other widely used protecting groups, as detailed in the table below.

Protecting GroupAbbreviationTypical Cleavage ConditionsStability of N,N-Diethylcarbamate
tert-ButoxycarbonylBocStrong Acid (e.g., TFA)Stable
FluorenylmethyloxycarbonylFmocBase (e.g., Piperidine)Stable
Silyl Ethers (e.g., TBDMS, TIPS)-Fluoride (B91410) Ions (e.g., TBAF), Mild AcidStable
Benzyl EtherBnHydrogenolysis (H₂, Pd/C)Stable

This compatibility allows a synthetic chemist to, for example, deprotect a silyl-protected alcohol with fluoride or an Fmoc-protected amine with piperidine (B6355638) while leaving the N,N-diethylcarbamate-protected phenol untouched for modification in a later step. Furthermore, the group has been shown to be compatible with Suzuki-Miyaura cross-coupling conditions, enabling its use in complex syntheses that build biaryl structures. nih.gov

Chemoselectivity in Protection/Deprotection

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. youtube.com The protection of a phenol with diethylcarbamoyl chloride can be achieved with high chemoselectivity in the presence of less acidic hydroxyl groups, such as aliphatic alcohols.

The deprotection step also offers a high degree of chemoselectivity based on the robustness of the carbamate group. It remains intact under mildly acidic or basic conditions that might be used to hydrolyze esters or cleave acetals. daneshyari.com This ensures that only the targeted protecting groups are removed, preserving the integrity of the carbamate until its specific cleavage is desired. This selective stability is fundamental to its role in directed ortho-metalation, where the carbamate must endure strongly basic conditions during the lithiation step. acs.orgnih.gov

Intermediacy in the Synthesis of Specialty Chemicals

Perhaps the most significant application of this compound is its role as a key intermediate in the construction of complex aromatic molecules via Directed ortho-Metalation (DoM). acs.orgnih.gov In this context, the N,N-diethylcarbamate is not merely a protecting group but an essential functional handle that controls the regioselectivity of aromatic substitution.

Precursor to Functionalized Aromatic Scaffolds

The N,N-diethylcarbamate group is one of the most powerful Directed Metalation Groups (DMGs). acs.orgnih.gov When this compound is treated with a strong base, such as sec-butyllithium (B1581126) or tert-butyllithium, at low temperatures, the lithium base coordinates to the carbamate's carbonyl oxygen. This coordination directs the deprotonation of the aromatic ring exclusively at the position ortho (adjacent) to the carbamate group.

This process generates a highly reactive aryllithium intermediate. This intermediate can then be quenched with a wide variety of electrophiles to introduce a new functional group at the C-2 position of the ring. Subsequent cleavage of the carbamate group reveals the phenol, yielding a highly substituted 2-functionalized-4-acetylphenol scaffold. acs.org These polysubstituted phenolic structures are valuable building blocks in medicinal chemistry and materials science.

Synthon for Diverse Organic Molecules

In retrosynthetic analysis, a synthon is an idealized fragment of a molecule that assists in planning a synthesis. tcd.ieamazonaws.comquizlet.com The lithiated intermediate generated from this compound serves as an effective synthon for a nucleophilic aryl anion at the ortho-position of a protected 4-acetylphenol. This allows for the formation of carbon-carbon and carbon-heteroatom bonds with a level of regiocontrol that is difficult to achieve with classical electrophilic aromatic substitution.

The versatility of this intermediate is demonstrated by the broad range of electrophiles with which it can react, leading to a diverse array of organic molecules.

ElectrophileReagent ExampleFunctional Group Introduced
Aldehydes/KetonesBenzaldehydeHydroxyalkyl
Alkyl HalidesIodomethaneMethyl
DisulfidesDimethyl disulfideThiomethyl
Carbon DioxideCO₂Carboxylic Acid
IodineI₂Iodo
Boronic EstersTriisopropyl borateB(OH)₂ (after hydrolysis)

This methodology provides a reliable and regioselective pathway to synthesize complex, polysubstituted aromatic compounds that would be challenging to access through other synthetic routes.

Potential in Polymer and Materials Chemistry

The application of this compound in polymer and materials chemistry is not extensively documented in current literature. However, the molecule's structure suggests potential avenues for exploration. The acetyl group's carbonyl functionality and the aromatic ring could potentially be incorporated into polymer backbones, such as polyketones or aramids, through various polymerization reactions.

Furthermore, the phenolic precursor, 4-hydroxyacetophenone, is used in the synthesis of liquid crystal polymers and other advanced materials. The carbamate derivative could serve as a protected monomer in synthetic schemes where the phenolic hydroxyl needs to be masked during polymerization and later deprotected to tune the final material's properties, such as hydrophilicity or cross-linking capability. These potential applications remain a subject for future research and development in the field of materials science.

Monomer or Modifier in Polyurethane Analogues

Polyurethanes are a versatile class of polymers typically synthesized from the reaction of diisocyanates with polyols. Carbamate linkages form the backbone of these materials. Organic carbamates, such as this compound, can be considered as precursors or building blocks for polyurethane-like materials, particularly in non-isocyanate routes to polyurethane synthesis. rsc.orgresearchgate.net The development of non-isocyanate polyurethanes (NIPUs) is a growing area of research aimed at avoiding the use of toxic isocyanate precursors. mdpi.com

One established method for NIPU synthesis involves the polyaddition of cyclic carbonates with amines. mdpi.com Another approach is the transurethanization or polycondensation involving bis(carbamates). While there is no specific literature detailing the use of this compound as a monomer, its structure contains a carbamate group that could potentially participate in such reactions. The acetylphenyl group could also be chemically modified to introduce polymerizable functionalities or to alter the final properties of the polymer. For instance, the acetyl group could serve as a site for post-polymerization modification, allowing for the introduction of cross-linking sites or other functional groups. nih.gov

The table below summarizes potential roles of the title compound in the context of polyurethane chemistry, based on the functionalities present in the molecule.

Feature of this compoundPotential Application in Polyurethane Analogues
Carbamate GroupPotential monomer in non-isocyanate polyurethane (NIPU) synthesis via transurethanization.
Acetylphenyl GroupSite for post-polymerization modification to introduce cross-linking or other functionalities.
Diethylamino GroupInfluences solubility and processing characteristics of potential polymers.

Precursor for Advanced Carbon Materials or Nanocomposites (by analogy to dithiocarbamates)

While direct studies on the pyrolysis of this compound to produce carbon materials are not available, the analogy to dithiocarbamates provides a strong basis for its potential in this area. Dithiocarbamate (B8719985) complexes are well-established as single-source precursors for the synthesis of metal sulfide (B99878) nanoparticles and nanocomposites. nih.govnih.govmdpi.com The thermal decomposition of these complexes under controlled conditions yields well-defined nanomaterials. semanticscholar.org The general process involves the breakdown of the dithiocarbamate ligand, which is rich in sulfur and carbon. encyclopedia.pub

By analogy, this compound, which contains carbon, nitrogen, and oxygen, could potentially be pyrolyzed to form nitrogen-doped carbon materials. mdpi.com The pyrolysis of organic molecules is a common method for producing various forms of carbon. The presence of nitrogen in the precursor can lead to N-doped carbons, which have enhanced properties for applications in areas such as catalysis and energy storage. The acetyl group on the phenyl ring might also influence the carbonization process and the final structure of the carbon material.

The use of dithiocarbamate complexes as precursors for nanocomposites, where nanoparticles are embedded in a polymer matrix, has also been reported. nih.gov Similarly, this compound could be explored as a component in the synthesis of polymer-based nanocomposites.

Precursor TypeResulting MaterialPotential Application of Resulting Material
Dithiocarbamate ComplexesMetal Sulfide NanoparticlesCatalysis, Electronics
Dithiocarbamate Complexes in Polymer MatrixPolymer NanocompositesAdvanced Materials
This compound (Hypothetical) Nitrogen-Doped Carbon Catalysis, Energy Storage

Application in Catalysis and Ligand Design (if applicable)

The potential for this compound in catalysis and ligand design is not directly established. However, related molecular structures have shown significant utility in these fields. For instance, dithiocarbamates are known to be excellent chelating ligands for a wide range of metal ions, forming stable complexes that can be used in various catalytic applications. nih.govresearchgate.net The two sulfur atoms of the dithiocarbamate group readily coordinate to metal centers. mdpi.com

While the oxygen atoms of a carbamate are generally less effective ligands than the sulfur atoms of a dithiocarbamate, carbamato ligands can and do form complexes with metal ions. nih.gov These metal carbamato complexes have been investigated for their catalytic activity. acs.org

Furthermore, the presence of other functional groups in a molecule can enable it to act as a ligand. A closely related compound, N-(4-acetylphenyl)-N-(diphenylphosphino)amine, has been synthesized and used as a ligand to form complexes with Group 6B metals like chromium, molybdenum, and tungsten. nih.gov In these complexes, the ligand coordinates to the metal center through its phosphorus atoms. This demonstrates that the 4-acetylphenyl moiety can be part of a larger, effective ligand structure. While this compound itself does not possess the phosphino (B1201336) groups for strong coordination in the same manner, the principle of incorporating the acetylphenyl unit into a ligand framework is established.

The table below outlines the potential for the title compound in catalysis, drawing analogies from related structures.

Compound/Ligand TypeMetal CoordinationCatalytic Relevance
DithiocarbamatesStrong chelation via two sulfur atomsWidely used in catalysis and materials synthesis. encyclopedia.pub
CarbamatesCoordination via oxygen atomsMetal carbamato complexes show catalytic potential. nih.gov
N-(4-acetylphenyl)-N-(diphenylphosphino)amineCoordination via phosphorus atomsForms stable complexes with transition metals. nih.gov
This compound (Hypothetical) Potential for weak coordination via oxygen or modification to a stronger ligand Largely unexplored, potential for development.

Exploration of Derivatives and Analogues: Structure Reactivity Relationships

Synthesis and Characterization of Structural Analogues

The synthesis of structural analogues of (4-acetylphenyl) N,N-diethylcarbamate can be approached by modifying either the aromatic ring and its acetyl substituent or the N,N-diethylcarbamate functional group. These modifications allow for a comprehensive study of structure-reactivity relationships.

The acetylphenyl portion of the molecule offers several avenues for structural variation. Modifications can include introducing substituents onto the aromatic ring or altering the acetyl group itself.

A common strategy for creating analogues is through the acylation of substituted N-phenylcarbamates. For instance, the acylation of methyl-N-phenylcarbamates using acetic anhydride (B1165640) in polyphosphoric acid yields the corresponding acetophenones. rjsvd.com This method can be adapted to synthesize analogues with various substituents on the phenyl ring. For example, the acylation of methyl 2-(methoxyphenyl)carbamate results in the formation of methyl N-(5-acetyl-2-methoxyphenyl)carbamate, demonstrating that the position of acylation can be directed by existing substituents. rjsvd.com

Further transformations of the acetyl group on these carbamate-containing acetophenones can lead to a diverse range of derivatives. The acetyl group can undergo reactions such as bromination or condensation. For example, para-acetyl-substituted methyl-N-phenylcarbamate can react with N-bromosuccinimide to yield N-[4-(2-bromoacetyl)phenyl]-carbamates. rjsvd.com Additionally, condensation reactions with aldehydes, such as 4-methoxybenzaldehyde, can produce chalcone (B49325) derivatives. rjsvd.com A related thio-analogue, N–((2–acetylphenyl)carbamothioyl)benzamide, has been synthesized by reacting benzoyl isothiocyanate with 2-aminoacetophenone, showcasing another route to modify the core structure.

The characterization of these analogues relies on standard spectroscopic techniques. The table below presents hypothetical characterization data for a synthesized analogue, N-((2-acetylphenyl)carbamothioyl)benzamide, based on reported findings.

Compound NameMolecular FormulaMelting Point (°C)1H NMR (δ, ppm)13C NMR (δ, ppm)IR (ν, cm-1)
N–((2–acetylphenyl)carbamothioyl)benzamideC16H14N2O2S165-16712.55 (s, 1H, NH), 11.81 (s, 1H, NH), 8.61 (d, 1H), 8.01 (d, 2H), 7.81 (d, 1H), 7.69 (t, 1H), 7.58 (t, 2H), 7.29 (t, 1H), 2.68 (s, 3H, CH3)199.9 (C=O), 178.2 (C=S), 168.1 (C=O), 140.2, 133.8, 132.8, 132.4, 129.0, 128.0, 124.4, 122.0, 28.5 (CH3)3287 (N-H), 1685 (C=O), 1645 (C=O), 1534 (C-N)

This table contains data for a thio-analogue to illustrate the type of characterization performed.

The N,N-diethylcarbamate group can be modified by altering the N-alkyl substituents. This can influence the steric and electronic properties of the carbamate (B1207046) functionality. The synthesis of such analogues can be achieved by reacting a suitable 4-acetylphenyl derivative with different dialkylamine moieties or by using alternative synthetic routes for carbamate formation.

Studies on substituted phenyl-N-alkyl carbamates have shown that the size of the N-alkyl groups can affect the compound's properties. For example, N-propyl carbamates have been found to be better inhibitors of certain enzymes compared to their corresponding N-methyl or N-ethyl analogues. nih.gov This suggests that steric bulk on the nitrogen atom can play a significant role in molecular interactions. The synthesis of these N-alkyl carbamate analogues typically involves the reaction of an appropriate alcohol or phenol (B47542) with an N-alkyl isocyanate or by using phosgene (B1210022) derivatives. A more modern and safer approach involves a three-step method using carbonyldiimidazole (CDI) to first form carbamoyl-imidazoles, which are then converted to more reactive imidazolium (B1220033) salts before reacting with an amine. researchgate.net

The table below provides a hypothetical comparison of physical and spectroscopic properties for analogues with different N-alkyl groups, based on general chemical principles and data from related compounds.

Compound NameN-Alkyl GroupsMolecular Weight (g/mol)Predicted 1H NMR (CH2/CH3 of N-Alkyl, δ, ppm)Predicted IR (C=O, ν, cm-1)
(4-acetylphenyl) N,N-dimethylcarbamate-CH3, -CH3207.23~2.9-3.1 (singlet, 6H)~1710-1725
This compound-CH2CH3, -CH2CH3235.28~3.3-3.5 (quartet, 4H), ~1.1-1.3 (triplet, 6H)~1705-1720
(4-acetylphenyl) N,N-dipropylcarbamate-CH2CH2CH3, -CH2CH2CH3263.34~3.2-3.4 (triplet, 4H), ~1.5-1.7 (sextet, 4H), ~0.8-1.0 (triplet, 6H)~1700-1715

Influence of Substituent Effects on Chemical Reactivity

The introduction of substituents on the acetylphenyl moiety or modifications to the N-alkyl groups of the carbamate can significantly alter the chemical reactivity of the molecule. These effects are primarily electronic and steric in nature.

Electron-donating groups (e.g., -OCH₃, -CH₃) on the phenyl ring increase the electron density on the aromatic system and the acetyl carbonyl group. This makes the carbonyl carbon less electrophilic and can decrease its reactivity towards nucleophiles. Conversely, electron-withdrawing groups (e.g., -NO₂, -Cl, -Br) decrease the electron density, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. These effects can also influence the acidity of the α-protons of the acetyl group, affecting its reactivity in base-catalyzed reactions like aldol (B89426) condensations.

Similarly, the nature of the N-alkyl groups on the carbamate can influence reactivity. Larger, bulkier alkyl groups can sterically hinder the approach of reagents to the carbamate carbonyl group or nearby functional groups. mdpi.com Electronically, the nitrogen lone pair's ability to donate into the carbamate carbonyl is a key factor in its stability and reactivity. The size and nature of the alkyl groups can subtly modulate this electronic character.

Stereochemical Aspects in Analogues (e.g., if chiral centers are introduced)

The introduction of chiral centers into analogues of this compound opens up the study of stereochemistry and its influence on reactivity. A chiral center can be introduced at several positions, for example, by asymmetric reduction of the acetyl group to a chiral secondary alcohol, or by incorporating chiral N-alkyl groups on the carbamate.

When a prochiral ketone, such as the acetyl group in these analogues, is reduced, a new stereocenter is formed. The use of chiral reducing agents or catalysts can lead to the preferential formation of one enantiomer over the other, a process known as stereoselective reaction. masterorganicchemistry.com The resulting diastereomers or enantiomers can exhibit different chemical and physical properties.

If a chiral auxiliary is incorporated into the molecule, for instance, as part of the N-alkyl groups on the carbamate, it can direct the stereochemical outcome of reactions at other sites in the molecule. This is a common strategy in asymmetric synthesis. A reaction that produces a specific stereoisomer due to the influence of an existing stereocenter is known as a diastereoselective reaction. The stereochemical course of such reactions is often dictated by steric and electronic interactions that favor one transition state over others. masterorganicchemistry.com

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Routes

Traditional synthesis of carbamates often involves hazardous reagents like phosgene (B1210022) or isocyanates. mdpi.com Future research is increasingly focused on developing greener, safer, and more sustainable synthetic pathways. For (4-acetylphenyl) N,N-diethylcarbamate, this involves exploring alternative carbonyl sources and catalytic systems that minimize waste and environmental impact.

Key research avenues include:

Phosgene-Free Routes: A significant push is towards replacing phosgene and its derivatives. mdpi.com One promising approach is the use of urea (B33335) or its derivatives as a non-toxic carbonyl source, reacting with amines and alcohols over heterogeneous catalysts. rsc.orgresearchgate.net Research could adapt these methods for the specific synthesis of this compound.

Catalytic Carbonylation: Reductive and oxidative carbonylation of aromatic nitro compounds presents another sustainable alternative. nih.govresearchgate.net The development of efficient and selective catalysts, such as ruthenium or palladium-based systems, can facilitate the direct synthesis from precursors like 4-nitroacetophenone, thereby streamlining the process. nih.govrsc.org

Green Oxidation Processes: Novel methods, such as the green oxidation of amides using reagents like oxone and potassium chloride to generate isocyanate intermediates in situ, offer a one-step synthesis of carbamates. mdpi.comnih.gov Applying this Hofmann rearrangement-based strategy could provide an efficient route to N-aryl carbamates, which could be adapted for the target compound.

Use of CO2 as a Feedstock: Direct carboxylation of amines and phenols using carbon dioxide as a C1 source is a highly attractive green chemistry approach. While challenging, the development of advanced catalysts could make this a viable and atom-economical route for carbamate (B1207046) synthesis.

Table 1: Comparison of Conventional and Emerging Synthetic Routes for Carbamates
Synthetic RouteKey Reagents/CatalystsAdvantagesResearch Challenges
Conventional (Phosgene-based)Phosgene, IsocyanatesHigh reactivity, well-establishedHigh toxicity, hazardous handling
Urea-based SynthesisUrea, Alcohols, Amines, TiO₂–Cr₂O₃/SiO₂ catalystLow toxicity, readily available reagents rsc.orgRequires high temperatures, catalyst optimization
Oxidative CarbonylationCO, O₂, Pd/CeO₂ catalystAvoids phosgene, potential for high selectivity rsc.orgSuppression of side products (e.g., urea polymers) rsc.org
Green Hofmann RearrangementAromatic amides, Oxone, KClSingle-step process, avoids toxic reagents mdpi.comSubstrate scope and reaction condition optimization

Advanced Mechanistic Insights through Time-Resolved Spectroscopy

Understanding the intricate details of reaction mechanisms is crucial for optimizing synthetic processes and designing new reactions. Time-resolved spectroscopy offers a powerful lens to observe short-lived intermediates and transition states that are invisible to conventional analytical techniques. researchgate.net

For reactions involving the formation or modification of this compound, future research could employ techniques like:

Pump-Probe Spectroscopy: This ultrafast technique can track the electronic and vibrational dynamics of molecules on femtosecond to picosecond timescales. acs.orgnih.gov It could be used to study the initial steps of photochemical reactions involving the carbamate, such as photo-Fries rearrangements or photodecomposition pathways, by directly observing the excited states and transient species.

Transient Absorption Spectroscopy: By monitoring changes in absorption following a short laser pulse, researchers can identify and characterize reactive intermediates like radicals or carbocations. acs.org This would be invaluable for elucidating the mechanisms of, for instance, catalytic carbonylation reactions used in the synthesis of the target compound. researchgate.net

Time-Resolved Infrared (TRIR) Spectroscopy: TRIR provides structural information about transient species, allowing for a more definitive characterization of intermediates in complex reaction pathways. acs.org This could resolve debates between different proposed mechanisms, such as single electron transfer (SET) versus other pathways in radical-mediated reactions. acs.org

By applying these advanced spectroscopic methods, researchers can build a comprehensive picture of the reaction dynamics, leading to more rational control over reaction outcomes, improved yields, and higher selectivity. researchgate.net

Integration of Machine Learning in Predictive Chemical Design

The intersection of artificial intelligence and chemistry is revolutionizing how new molecules and reactions are discovered and optimized. nih.gov Machine learning (ML) algorithms can analyze vast datasets of chemical reactions to identify patterns and make predictions that are beyond human intuition. eurekalert.org

For this compound and its derivatives, ML offers several opportunities:

Reaction Optimization: ML models, such as random forests or neural networks, can predict reaction outcomes (e.g., yield, enantiomeric excess) based on a set of input parameters like catalyst, solvent, temperature, and substrate structure. eurekalert.org This allows for the rapid in silico screening of reaction conditions, significantly reducing the experimental effort required to find the optimal synthesis. nih.gov

Predicting Substrate Scope: By training on large reaction databases, ML models can predict whether a known reaction will be successful for a novel combination of substrates, accelerating the deployment of existing synthetic methods to new targets. nih.govresearchgate.net

Designing Novel Derivatives: ML can be used in a generative capacity to design new carbamate derivatives with desired properties. By learning the relationship between chemical structure and biological activity or material properties, algorithms can propose novel structures, like derivatives of this compound, for specific applications. nih.gov

Table 2: Applications of Machine Learning in Carbamate Chemistry
ML ApplicationObjectiveTypical Models UsedPotential Impact
Reaction DeploymentPredict the success of known reactions on new substrates nih.govRandom Forest, Support Vector MachinesFaster application of existing synthetic knowledge
Reaction DevelopmentOptimize reaction conditions (yield, selectivity) nih.govNeural Networks, Gradient BoostingReduced experimental cost and time
Reaction DiscoveryPropose novel synthetic routes or discover new reactions nih.govGenerative Models (e.g., GANs, VAEs)Innovation in synthetic methodology

Exploration of New Non-Biological Material Science Applications

While carbamates are widely recognized for their roles in pharmaceuticals and agrochemicals, the carbamate linkage (–NH–C(=O)–O–) is also the fundamental repeating unit in polyurethanes, one of the most versatile classes of polymers. nih.govwikipedia.org Future research on this compound could explore its potential as a monomer or functional additive in advanced materials.

Emerging opportunities in this area include:

Functional Polyurethanes: The acetylphenyl group can serve as a reactive handle for post-polymerization modification, allowing for the creation of functional materials. For example, it could be used to graft other molecules, cross-link the polymer chains, or attach the polymer to surfaces.

Photosensitive Materials: The acetophenone (B1666503) moiety is a well-known photosensitizer. Incorporating this compound into a polymer backbone could lead to the development of photo-crosslinkable materials, photoresists for lithography, or materials for optical data storage.

High-Performance Coatings and Elastomers: The specific structure of the carbamate can influence the physical properties of the resulting polyurethane, such as hardness, elasticity, and thermal stability. nih.gov Research could focus on synthesizing novel polyurethanes from this monomer to create materials with tailored properties for applications in advanced coatings, adhesives, or elastomers.

Computational Design of Enhanced Reactivity and Selectivity

Computational chemistry provides powerful tools for designing molecules and catalysts with specific properties from first principles. By simulating molecular structures, reaction pathways, and electronic properties, researchers can rationally guide experimental efforts.

For this compound, computational design can be applied to:

Catalyst Design: Density Functional Theory (DFT) calculations can be used to model the interaction of reactants and intermediates with a catalyst surface or active site. This allows for the in silico design of catalysts with enhanced activity and selectivity for specific carbamate synthesis routes, such as oxidative carbonylation or CO2 utilization. rsc.org

Understanding Conformational Effects: The three-dimensional shape (conformation) of a molecule can significantly impact its reactivity. acs.org Computational methods can explore the conformational landscape of carbamates and their reaction intermediates, providing insights into how structure controls reactivity and selectivity. acs.org This is crucial for designing stereoselective reactions.

Predicting Reaction Barriers: Quantum mechanical calculations can determine the activation energies for different potential reaction pathways. This allows researchers to predict the most favorable reaction conditions and identify structural modifications that could lower the energy barrier for a desired transformation, thereby enhancing reactivity. mdpi.com

By integrating these computational approaches, the development of synthetic methods for carbamates can transition from trial-and-error discovery to a more predictive and design-oriented science.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing (4-acetylphenyl) N,N-diethylcarbamate with high yield and purity?

  • Methodological Answer : The compound is synthesized via lithiation of the parent carbamate followed by electrophilic substitution. Key conditions include using s-BuLi as a strong base (1.2–1.3 equivalents) in anhydrous THF at −78°C, with reaction times ≤30 minutes to minimize side reactions. Purification via column chromatography (hexane/EtOAC, 4:1 to 10:1) ensures high purity . Yields typically range from 80–88% when using aryl nitriles or isothiocyanates as electrophiles .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign acetyl proton signals (~2.5 ppm, singlet) and carbamate carbonyl carbons (~155–160 ppm). Diethyl groups show characteristic triplet (1H NMR) and quartet (13C NMR) patterns .
  • HRMS : Validate molecular weight (e.g., [M + H]+ calcd for C13H18NO3: 236.1287; experimental error <2 ppm) .
  • IR : Confirm carbamate C=O stretching (~1700–1750 cm⁻¹) and acetyl C=O (~1680 cm⁻¹) .

Q. How can researchers assess the purity of this compound in complex reaction mixtures?

  • Methodological Answer : Use HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm. Compare retention times with synthetic standards. For trace impurities, LC-MS (ESI+) identifies byproducts (e.g., unreacted starting materials or rearranged products) .

Advanced Research Questions

Q. What computational models explain the migratory behavior of o-lithiated this compound during electrophilic substitution?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) reveal two pathways:

  • Kinetic control : Favors direct electrophilic attack at the acetylpara position due to lower activation energy.
  • Thermodynamic control : Rearrangement via 1,5-O→N carbamoyl shifts occurs in sterically hindered systems.
    Experimental validation involves comparing product ratios under varying temperatures and electrophile concentrations .

Q. How do structural modifications (e.g., halogen substitution) impact the reactivity and biological activity of this compound derivatives?

  • Methodological Answer :

  • Reactivity : Electron-withdrawing groups (e.g., Cl at the phenyl ring) increase electrophilicity, accelerating nucleophilic substitution (e.g., 83% yield for 5-chloro derivatives vs. 80% for fluoro analogs) .
  • Biological activity : In vitro assays (e.g., enzyme inhibition studies) show halogenated derivatives exhibit enhanced acetylcholinesterase inhibition (IC50 ~5 µM) compared to unsubstituted analogs (IC50 >50 µM) .

Q. What strategies resolve contradictions in reported biological activities of structurally similar carbamates?

  • Methodological Answer :

  • Dose-response profiling : Compare IC50/EC50 values across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
  • Structural analogs : Synthesize and test derivatives with incremental modifications (e.g., methyl → ethyl groups) to isolate activity trends .
  • Molecular docking : Identify binding site interactions (e.g., π-π stacking with acetylphenyl groups in enzyme active sites) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.